

# The Function of REPIN1: A Technical Guide for Researchers

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## Executive Summary

Replication Initiator 1 (**REPIN1**), a polydactyl C2H2 zinc-finger protein, has evolved in our understanding from a putative component of DNA replication machinery to a multifaceted regulator of metabolic processes and gene expression.[1][2][3] Initially identified for its potential role in initiating chromosomal replication, subsequent research has not consistently supported this function.[1][3] Instead, a substantial body of evidence now points to **REPIN1** as a critical player in metabolic homeostasis, particularly in adipose tissue and the liver.[4] It governs key aspects of adipogenesis, lipid droplet formation, glucose transport, and fatty acid metabolism.[1][4] Furthermore, **REPIN1** dysregulation is implicated in a range of pathologies, including metabolic syndrome, various cancers, and osteoporosis, marking it as a protein of significant interest for therapeutic development.[5][6] This document provides a comprehensive technical overview of the structure, function, and pathological relevance of **REPIN1**, summarizing key quantitative data and experimental approaches used in its study.

## Introduction to REPIN1

### Gene and Protein Characteristics

**REPIN1** is a protein encoded by the **REPIN1** gene, located on chromosome 7q36.1 in humans.[1] The protein is primarily localized to the nucleoplasm, consistent with its function as a DNA-binding transcription factor.[1][7] It is also known by several aliases, including RIP60 (Replication Initiation Region Protein 60kD) and ZNF464 (Zinc Finger Protein 464).[7]

Table 1: **REPIN1** Gene and Protein Identifiers

| Identifier   | Human         | Mouse         |
|--------------|---------------|---------------|
| Gene Symbol  | <b>REPIN1</b> | <b>Repin1</b> |
| NCBI Gene ID | 29803         | 240406        |
| UniProtKB ID | Q9BWE0        | Q5U4E2        |

| Chromosomal Locus | 7q36.1 | 6 B2.3 |

## Structure: The Polydactyl Zinc Finger Domain

The defining structural feature of **REPIN1** is its array of fifteen C2H2 zinc finger motifs. These motifs are organized into three distinct clusters, or "hands": Z1 (zinc fingers 1-5), Z2 (zinc fingers 6-8), and Z3 (zinc fingers 9-15).<sup>[1]</sup> These zinc fingers mediate the protein's sequence-specific binding to DNA, typically recognizing ATT-rich and T-rich sequences to regulate gene expression.<sup>[1][2][8]</sup>

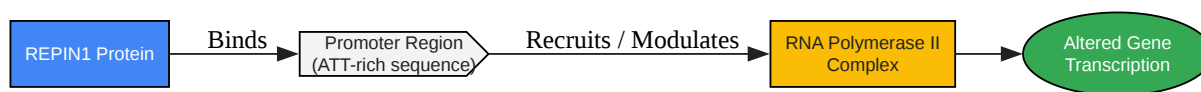
## Core Functions and Mechanisms of Action

### The Historical Context: A Role in DNA Replication?

**REPIN1** was initially named for its presumed function as an initiator of chromosomal DNA replication.<sup>[1]</sup> It was proposed to bind reiterated 5'-ATT-3' sequences at the origin of bidirectional replication (OBR) to facilitate the assembly of the replication machinery.<sup>[1]</sup> However, this function has been questioned, and later studies have failed to consistently corroborate a direct role in the initiation of DNA replication.<sup>[3]</sup> While it is part of the nuclear origin of replication recognition complex, its primary role is now understood to be in the transcriptional regulation of genes rather than the mechanics of replication itself.<sup>[1]</sup>

## Regulation of Gene Expression

**REPIN1** functions as a sequence-specific DNA-binding protein that modulates the transcription of target genes by RNA polymerase II.<sup>[4][7]</sup> It binds to specific motifs within promoter and enhancer regions, thereby influencing the expression of genes involved in a wide array of cellular processes.<sup>[2]</sup>



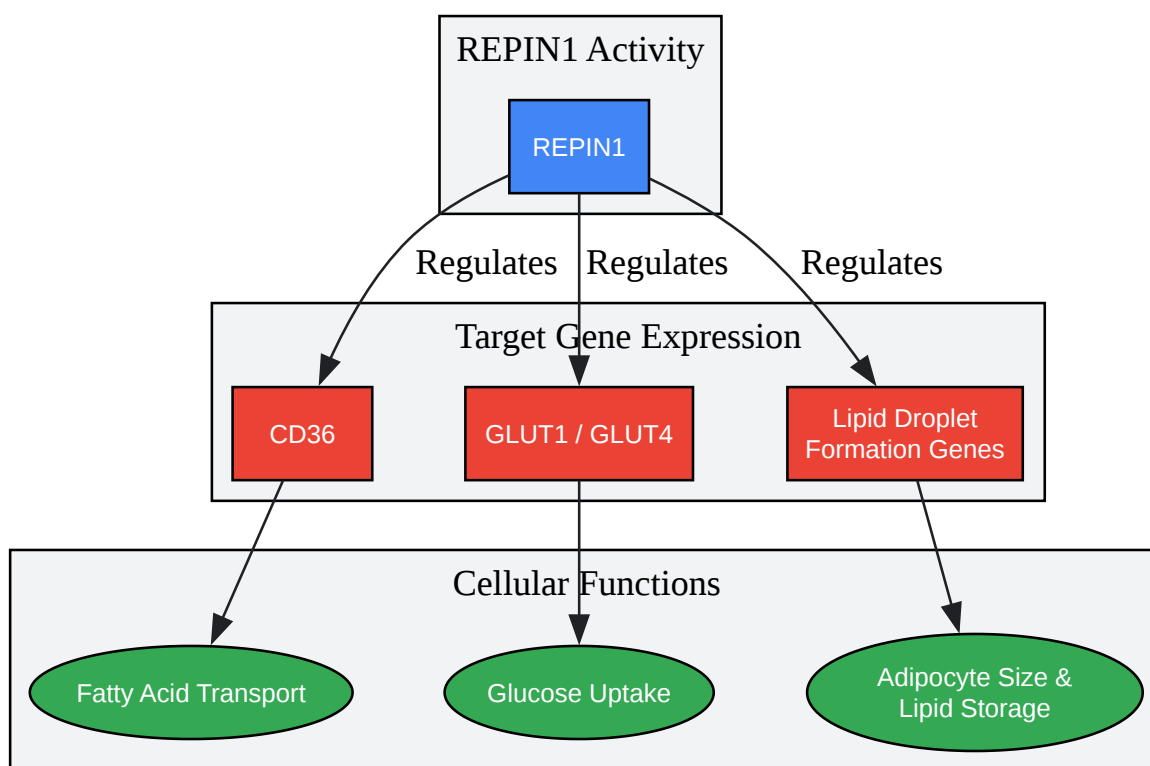
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**Caption:** General mechanism of **REPIN1**-mediated transcriptional regulation.

## A Central Role in Metabolic Regulation

The most well-documented function of **REPIN1** is its critical role in metabolic control.

**REPIN1** is highly expressed in adipose tissue and its levels increase during adipocyte differentiation.[1][4] It is a key regulator of adipocyte size and lipid droplet formation.[4][5] Mechanistically, **REPIN1** controls the expression of genes essential for fatty acid and glucose transport, such as CD36 (fatty acid translocase) and glucose transporters GLUT1 and GLUT4.[2][4] Inactivation of **Repin1** in the adipose tissue of mice leads to smaller adipocytes, reduced fat mass, and increased lipolysis, as indicated by greater glycerol release from human adipocytes after **REPIN1** knockdown.[9]



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**Caption:** **REPIN1**'s regulatory role in adipocyte metabolic functions.

In the liver, **REPIN1** also plays a significant role in metabolism. Hepatic deletion of **Repin1** in mice results in lower body weight and improved insulin sensitivity.[4][10] This aligns with findings in humans where genetic variants in **REPIN1** are associated with changes in glucose and lipid metabolism.[10]

## Involvement in Pathophysiology

Dysregulation of **REPIN1** expression or function is linked to several human diseases.

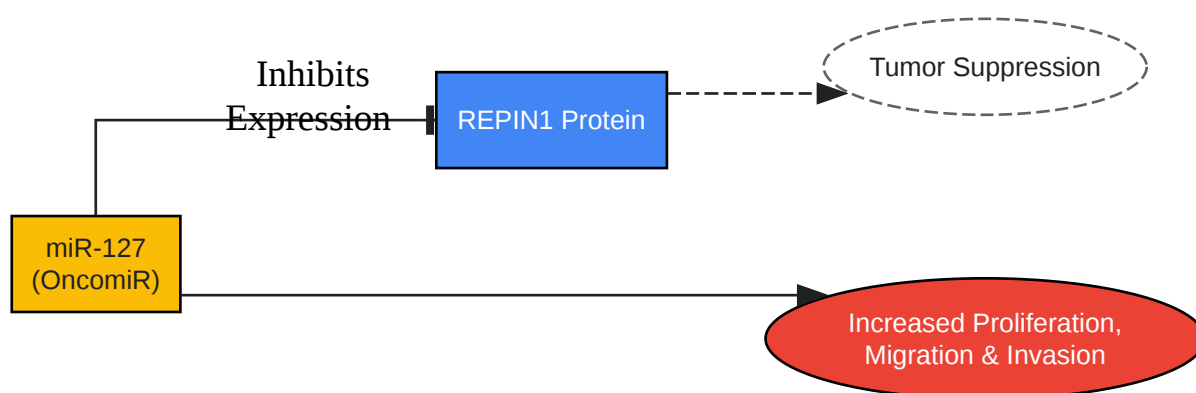
### Metabolic Syndrome

Given its central role in adipose and liver metabolism, **REPIN1** is a candidate gene for mediating metabolic disorders.[4] Studies in congenic rat models of metabolic syndrome have shown that differential expression of **Repin1** in adipose tissue correlates with disease facets, supporting its role in the pathophysiology of this condition.[6]

### Oncology

**REPIN1**'s role in cancer is context-dependent:

- **Tumor Suppressor:** In papillary thyroid cancer, **REPIN1** is a target of the oncomiR miR-127. Overexpression of miR-127 leads to decreased **REPIN1** levels, which in turn promotes cancer cell proliferation, migration, and invasion.[4][5]
- **Pro-oncogenic Marker:** In hepatocellular carcinoma, high co-expression of **REPIN1** (also known as AP4) and LAPT4B is associated with a poor prognosis.[5] In breast cancer, upregulation of **REPIN1** can promote epithelial-mesenchymal transition and cell migration.[5]



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**Caption:** The miR-127/REPIN1 axis in papillary thyroid cancer.

## Bone Homeostasis

In osteoblasts, **REPIN1** is involved in modulating iron metabolism and apoptosis.[4] It regulates the expression of Lipocalin 2 (LCN2), which influences the mitochondrial apoptotic regulators BCL2 and BAX.[4] Knockdown of **REPIN1** can protect osteoblasts from iron-induced apoptosis and rescue bone loss in models of osteoporosis, highlighting it as a potential therapeutic target. [4][5]

## Quantitative Data and Genetic Variation

### Impact of Genetic Variants on Metabolism

A 12 base pair deletion variant (rs3832490) in the human **REPIN1** gene has been studied for its association with metabolic traits.[10]

Table 2: Functional Effects of the **REPIN1** 12 bp Deletion Variant (rs3832490)

| Parameter                   | Association / Effect  | Reference            |
|-----------------------------|---|----------------------|
| Fasting Plasma Glucose      | <b>Associated with lower levels</b>                         | <a href="#">[10]</a> |
| Fasting Plasma Insulin      | Associated with lower levels                                | <a href="#">[10]</a> |
| HOMA-IR                     | Associated with lower levels (improved insulin sensitivity) | <a href="#">[10]</a> |
| GLUT2 Expression (in vitro) | Increased expression in transfected HepG2 cells             | <a href="#">[10]</a> |
| CD36 Expression (in vitro)  | Increased expression in transfected HepG2 cells             | <a href="#">[10]</a> |

| Lipid Droplets (in vitro) | Increased number in transfected HepG2 cells |[\[10\]](#) |

## Differential Gene Expression in Metabolic Syndrome Models

Gene expression profiling in adipose tissue from congenic rat strains has provided evidence for **REPIN1**'s role in metabolic syndrome.[\[6\]](#)

Table 3: Relative **Repin1** mRNA Expression in Adipose Tissue of Congenic Rats

| Rat Strain | Phenotype Context                           | Relative Repin1 Expression | Reference           |
|------------|---|----------------------------|---------------------|
| BB/OK      | <b>Parental Strain (Control)</b>            | <b>Baseline</b>            | <a href="#">[6]</a> |
| BB.4S      | Congenic Strain (Metabolic Syndrome Facets) | Similar to BB/OK           | <a href="#">[6]</a> |

| BB.4W | Congenic Strain (Metabolic Syndrome Facets) | Significantly lower than BB/OK and BB.4S |[\[6\]](#) |

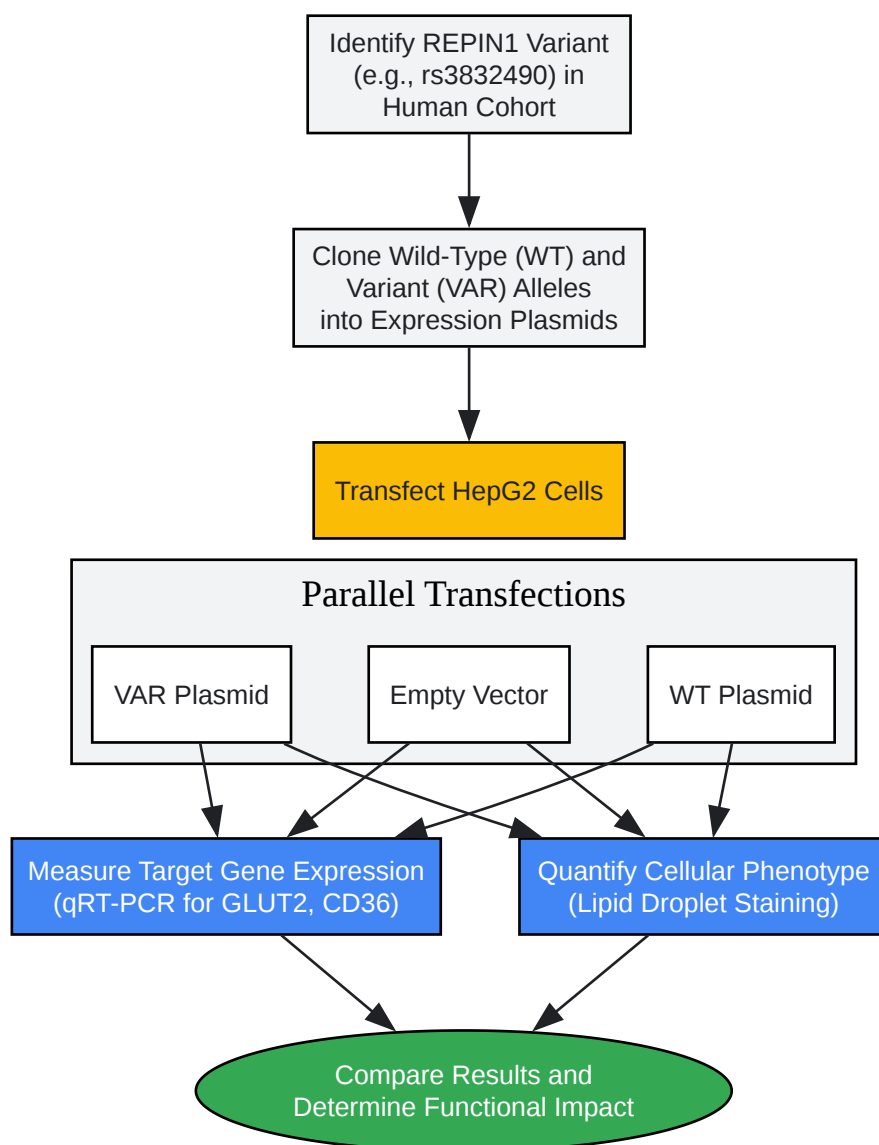
## Key Experimental Methodologies

The following outlines are generalized protocols based on methodologies cited in the literature. For detailed, step-by-step instructions, consultation of the primary research articles is required.

### Protocol: Functional Analysis of a Genetic Variant

**Objective:** To determine the functional consequences of a specific **REPIN1** genetic variant on cellular metabolism.<sup>[10]</sup> **Principle:** A plasmid carrying the variant allele is transfected into a relevant cell line (e.g., HepG2 liver cells). The effects on the expression of downstream target genes and on cellular phenotype are then measured and compared to cells transfected with the wild-type allele. **Methodology Outline:**

- **Vector Construction:** Clone the full-length coding sequence of **REPIN1** (both wild-type and the variant of interest, e.g., 12 bp deletion) into a mammalian expression vector.
- **Cell Culture and Transfection:** Culture HepG2 cells under standard conditions. Transfect separate plates of cells with the wild-type plasmid, the variant plasmid, or an empty vector control using a lipid-based transfection reagent.
- **Incubation:** Allow 24-48 hours for gene expression.
- **RNA Extraction and qRT-PCR:** Isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of **REPIN1** and its target genes (e.g., GLUT2, CD36).
- **Protein Analysis:** Perform Western blotting to confirm **REPIN1** protein expression and analyze protein levels of targets if desired.
- **Phenotypic Assay:** Stain cells with a neutral lipid stain (e.g., Oil Red O or Bodipy) and quantify lipid droplet accumulation using microscopy and image analysis software.



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**Caption:** Experimental workflow for the functional analysis of a **REPIN1** variant.

## Protocol: siRNA-mediated Knockdown in Adipocytes

**Objective:** To investigate the effect of reduced **REPIN1** expression on adipocyte function.[9]

**Principle:** Small interfering RNA (siRNA) is used to specifically target and degrade **REPIN1** mRNA in differentiated human adipocytes, effectively silencing the gene. The resulting changes in cellular processes, such as lipolysis, are then measured. Methodology Outline:

- **Cell Culture and Differentiation:** Culture human preadipocytes and differentiate them into mature adipocytes using a standard hormone cocktail over ~14 days.



- **siRNA Transfection:** On day 12 or 13 of differentiation, transfect the mature adipocytes with either an siRNA targeting **REPIN1** or a non-targeting scramble control siRNA using a suitable transfection reagent.
- **Gene Silencing:** Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
- **Confirmation of Knockdown:** Harvest a subset of cells to confirm successful **REPIN1** knockdown via qRT-PCR and/or Western blot.
- **Functional Assay (Glycerol Release):** Wash the remaining cells and incubate in fresh medium. Collect the medium after a set period (e.g., 24 hours) to measure the concentration of released glycerol, an indicator of lipolysis, using a commercially available colorimetric assay kit.

## Conclusion and Future Directions

**REPIN1** has emerged as a key transcriptional regulator with a profound impact on metabolic health. While its originally proposed role in DNA replication initiation is not well-supported by current data, its function in controlling adipogenesis, lipid storage, and glucose metabolism is well-established.[3][4][9] Its involvement in diverse pathologies such as cancer and osteoporosis further underscores its importance.[5]

Future research should focus on:

- **Identifying the complete **REPIN1** regulome:** Uncovering the full set of genes directly regulated by **REPIN1** in various tissues using techniques like ChIP-seq.
- **Elucidating upstream signaling pathways:** Determining how **REPIN1** expression and activity are regulated in response to metabolic and other stimuli.
- **Therapeutic Targeting:** Exploring the viability of modulating **REPIN1** activity or expression as a therapeutic strategy for metabolic syndrome, certain cancers, and bone disorders.

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